1-Ethylpiperazine-2,3-dione
Overview
Description
The compound 1-Ethylpiperazine-2,3-dione is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including anticonvulsant, anticancer, and antimicrobial activities. The modifications on the piperazine ring, such as the introduction of ethyl groups and other substituents, can significantly alter the chemical and biological properties of these compounds .
Synthesis Analysis
The synthesis of 1-Ethylpiperazine-2,3-dione derivatives involves various chemical reactions, including acylation, alkylation, and cyclization. For instance, the synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones involves the reaction of 4-phenylpiperazine with different acylating agents to yield compounds with anticonvulsant properties . Similarly, the synthesis of 1,2-bis(methoxyamino)cycloalkanes from alicyclic 1,2-bis(hydroxyamines) includes the reaction with diethyl oxalate followed by alkylation and hydrolysis to produce 1,4-dimethoxypiperazine-2,3-diones .
Molecular Structure Analysis
The molecular structure of 1-Ethylpiperazine-2,3-dione derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to yield a wide range of compounds with diverse biological activities. The crystal structure of a related compound, 1-Ethylpiperazine-1,4-diium tetrachlorocadmate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic system with specific unit cell parameters . The structure-activity relationship (SAR) studies indicate that the substitution pattern on the piperazine ring plays a crucial role in determining the biological activity of these compounds .
Chemical Reactions Analysis
1-Ethylpiperazine-2,3-dione and its derivatives undergo various chemical reactions, including those involved in their synthesis. These reactions are often used to introduce different functional groups that can enhance the biological activity of the compounds. For example, the acylation of diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride leads to the formation of anticancer agents . The introduction of an ethylene spacer in arylpiperazine derivatives of amides with N-acylated amino acids affects the receptor affinity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Ethylpiperazine-2,3-dione derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their pharmacokinetic and pharmacodynamic profiles. The dielectric properties of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate were investigated, revealing a phase transition around 373 K . The vibrational properties of 1,3,4,6-tetramethylpiperazine-2,5-dione were studied using spectroscopic methods, providing insights into the compound's structure . Additionally, the electrochemical properties of epidithiopiperazine-2,5-diones, a class of cyclic dipeptides, were explored to understand their biological action .
Scientific Research Applications
Synthesis and Reactivity
- Versatile Organic Substrates : 1-Ethylpiperazine-2,3-dione derivatives, such as 3-ylidenepiperazine-2,5-diones, are cyclic dipeptides that can be synthesized in optically active forms. They are prone to various addition reactions, often in a stereoselective manner, and can be transformed into natural products, analogues, or serve as precursors for α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
Medicinal Chemistry
- Serotonin Receptor Affinity : Arylpiperazine derivatives of 1-Ethylpiperazine-2,3-dione are evaluated for their affinity towards serotonin 5-HT(1A) and 5-HT(2A) receptors. The length of the alkyl chain and the substitution at the 3-position of pyrrolidine-2,5-dione ring influence their receptor affinity (Zajdel et al., 2009).
Biological Activities
- Biologically Active Fungal Metabolites : Epipolythiopiperazine-2,5-diones (ETPs), a class of compounds related to 1-Ethylpiperazine-2,3-dione, are significant in fungal metabolites. The synthesis and resolution of racemic ETPs, along with the investigation of the biological activities of their enantiomers, suggest a correlation between biological activity and chirality (Hurne et al., 1997).
Organic Synthesis
- Synthesis of 1,2-bis(methoxyamino)cycloalkanes : Derivatives of 1-Ethylpiperazine-2,3-dione can be used in the synthesis of various organic compounds, such as 1,2-bis(methoxyamino)cycloalkanes, by reaction with diethyl oxalate (Mazhukin et al., 1996).
Chemical Properties
- Electrochemical Properties : Studies on 3,6-epidithiopiperazine-2,5-diones, which include 1-Ethylpiperazine-2,3-dione analogues, help understand their biological actions through electrochemical measurements and studies (Chai et al., 1999).
Safety And Hazards
The safety data sheet for 1-Ethylpiperazine-2,3-dione suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, remove from exposure, lie down, and remove to fresh air . If ingested, clean mouth with water and get medical attention .
properties
IUPAC Name |
1-ethylpiperazine-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-2-8-4-3-7-5(9)6(8)10/h2-4H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEKOEYCWKIMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208421 | |
Record name | 1-Ethyl-2,3-dioxopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpiperazine-2,3-dione | |
CAS RN |
59702-31-7 | |
Record name | 1-Ethyl-2,3-piperazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59702-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-2,3-dioxopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059702317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-2,3-dioxopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylpiperazine-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHYL-2,3-DIOXOPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG5LCG550O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.